セコイソラリシレシノール

概要

説明

Secoisolariciresinol is a lignan, a type of polyphenolic compound found in various plants, including grains, seeds, fruits, and vegetables. It is particularly abundant in flaxseed. Lignans are known for their potential health benefits, including antioxidant, anticancer, and anti-inflammatory properties. Secoisolariciresinol is metabolized by gut microbiota into enterolignans, which may exhibit more potent bioactivities than the precursor lignans .

科学的研究の応用

Nutraceutical and Health Benefits

1. Cardiovascular Health

Secoisolariciresinol has been associated with improvements in cardiovascular health. Studies indicate that SDG can lower lipid levels, reduce blood pressure, and decrease oxidative stress, which are critical factors in cardiovascular disease management. For instance, a study demonstrated that SDG significantly reduced liver and serum lipid levels in obese mice fed a Western diet, indicating its potential to combat metabolic disorders associated with obesity .

2. Cancer Prevention

Research has shown that secoisolariciresinol may have protective effects against hormone-related cancers due to its estrogenic properties. A phase IIB clinical trial investigated the effects of SDG on benign breast tissue in women at increased risk for breast cancer. The results indicated a significant reduction in the proliferation marker Ki-67 among those taking SDG compared to placebo, suggesting its potential role in cancer prevention .

3. Metabolic Disorders

Secoisolariciresinol has been linked to beneficial effects on metabolic syndrome parameters. In animal studies, SDG has demonstrated the ability to improve glucose metabolism and reduce visceral fat accumulation. These effects are attributed to its anti-inflammatory and antioxidant properties, which help mitigate the risks associated with obesity and diabetes .

Case Study 1: Impact on Lipid Profiles

A recent study combined SDG with anethole (from fennel seeds) to assess their synergistic effects on dyslipidemia in rats. The results showed significant improvements in lipid profiles, suggesting that this combination could be beneficial for managing cholesterol levels and reducing heart disease risk .

Case Study 2: Breast Cancer Risk Reduction

In another pivotal study involving premenopausal women at high risk for breast cancer, participants who consumed 50 mg of SDG daily showed a notable decrease in Ki-67 levels after 12 months compared to those on placebo. This indicates a potential role for SDG in reducing breast cancer proliferation markers .

Data Summary

作用機序

Secoisolariciresinol (SECO) is a lignan, a type of phenylpropanoid, found in various grains, seeds, fruits, and vegetables . It has attracted significant attention due to its potential health benefits .

Target of Action

It has been suggested that seco and its metabolites target various proteins such as prkcb, hsp90a1, il6, akt1, mapk3, mtor, pik3ca, src, esr1, ar, pik3cb, and pik3cb . These proteins play crucial roles in various cellular processes, including inflammation, cell growth, and cancer progression .

Mode of Action

SECO interacts with its targets to exert its beneficial effects. For instance, it has been suggested that SECO regulates the expression level of zinc transporters, which are found in higher concentrations in breast cancer cells than in normal breast cells . This regulation could potentially inhibit the growth of cancer cells .

Biochemical Pathways

SECO affects various biochemical pathways. The phenylpropanoid pathway is responsible for the formation of the C6-C3 basic unit of lignans . In this pathway, phenylalanine is deaminated by phenylalanine-ammonia lyase to produce cinnamic acid, which is then oxidized to p-coumaric acid and further to caffeic acid .

Moreover, ingested SECO is converted into mammalian lignans, enterodiol (END) and enterolactone (ENL), by the gut microflora enzymes . These mammalian lignans have been found to negatively correlate with the incidence of breast cancer .

Result of Action

SECO exerts various molecular and cellular effects. It has been shown to have anti-inflammatory, antioxidant, anti-mutagenic, anti-microbial, anti-obesity, hypolipidemic, and neuroprotective effects . Moreover, SECO has been found to attenuate cardiac hypertrophy and oxidative stress in monocrotaline-induced right heart dysfunction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of SECO. For instance, the intestinal microflora plays a crucial role in the biotransformation of dietary lignans into enterolignans, which might exhibit more potent bioactivities than the precursor lignans . Other factors, such as diet, antibiotics, and obesity, also affect the circulating lignan levels in the body . Therefore, different levels of lignan bioactivation are observed due to variations in these factors .

生化学分析

Biochemical Properties

Secoisolariciresinol interacts with various enzymes, proteins, and other biomolecules. In the intestine, the gut microflora can transform secoisolariciresinol into the enterolignan enterodiol . This transformation process involves several biochemical reactions and interactions with enzymes present in the gut microbiota .

Cellular Effects

Secoisolariciresinol has been shown to have various effects on different types of cells and cellular processes. For instance, it has been found to have anti-inflammatory effects on brain endothelial cells and monocytes . It also has effects on adipocytes, influencing lipid metabolism .

Molecular Mechanism

The molecular mechanism of action of secoisolariciresinol involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of secoisolariciresinol can change over time. For example, it has been shown to have long-term effects on cellular function in in vitro studies

Dosage Effects in Animal Models

The effects of secoisolariciresinol can vary with different dosages in animal models. For instance, it has been shown to have protective effects against cardiac hypertrophy and oxidative stress in certain doses

Metabolic Pathways

Secoisolariciresinol is involved in several metabolic pathways. In the gut, it is transformed into the enterolignan enterodiol by the gut microflora . This transformation process involves several enzymes present in the gut microbiota .

準備方法

Synthetic Routes and Reaction Conditions: Secoisolariciresinol can be synthesized through various chemical reactions, including the reduction of secoisolariciresinol diglucoside. One common method involves the use of alcoholic ammonium hydroxide to hydrolyze and extract secoisolariciresinol diglucoside from flaxseed hulls. The optimal extraction conditions include a material-liquid ratio of 1:20, ammonium hydroxide concentration of 25-28% in ethanol, extraction time of 4.9 hours, and extraction temperature of 75.3°C .

Industrial Production Methods: Industrial production of secoisolariciresinol typically involves the extraction from flaxseed hulls using a combination of hydrolysis and chromatography techniques. The extracted compound is then purified using macroporous resin chromatography and further refined using Sephadex LH20 chromatography to achieve high purity levels .

化学反応の分析

Types of Reactions: Secoisolariciresinol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized using 2,2′-azobis (2-amidinopropane) to study its antioxidant properties . Additionally, during the kraft pulping process, secoisolariciresinol structures are formed by the rearrangement of β-aryl ether structures .

Common Reagents and Conditions:

Oxidation: 2,2′-azobis (2-amidinopropane) is used as an oxidizing agent.

Reduction: Reduction can be achieved using hydrogenation catalysts.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products:

Oxidation: The major products include lignan radical-scavenging oxidation products.

Reduction: The reduction of secoisolariciresinol diglucoside yields secoisolariciresinol.

Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

類似化合物との比較

Secoisolariciresinol is unique among lignans due to its specific structure and bioactivities. Similar compounds include:

Pinoresinol: Another lignan with antioxidant and anticancer properties.

Lariciresinol: Known for its estrogenic and antioxidant activities.

Matairesinol: Exhibits anticancer and cardiovascular protective effects.

Secoisolariciresinol stands out due to its higher abundance in flaxseed and its potent bioactivities, particularly in the context of gut microbiota metabolism into enterolignans .

生物活性

Secoisolariciresinol (SECO) is a lignan compound predominantly found in flaxseed and other plant sources. It is recognized for its potential health benefits, particularly its antioxidant, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activities associated with secoisolariciresinol, supported by research findings, case studies, and data tables.

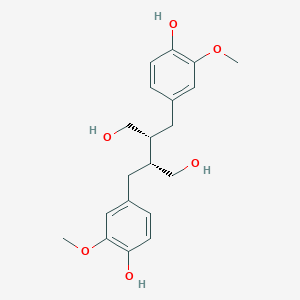

1. Chemical Structure and Metabolism

Secoisolariciresinol is a dibenzylbutyrolactone lignan. Upon ingestion, it is metabolized by gut microbiota into enterodiol (END) and enterolactone (ENL), which are mammalian lignans that contribute to its biological effects. The metabolic pathway is crucial for understanding the bioavailability and efficacy of SECO in human health.

Table 1: Metabolites of Secoisolariciresinol

| Metabolite | Source | Biological Activity |

|---|---|---|

| Enterodiol | Gut microbiota | Antioxidant, estrogenic activity |

| Enterolactone | Gut microbiota | Antioxidant, anticancer properties |

2. Antioxidant Properties

Secoisolariciresinol exhibits significant antioxidant activity, which has been linked to the reduction of oxidative stress in various biological systems. The antioxidant effects of SECO are attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.

Case Study: Cardiovascular Health

A study demonstrated that supplementation with secoisolariciresinol diglucoside (SDG), the glycosylated form of SECO, significantly reduced serum total cholesterol and LDL-C levels while increasing HDL-C levels in hypercholesterolemic rats. This suggests a protective effect against cardiovascular diseases due to its antioxidant properties .

3. Anti-Inflammatory Effects

Research indicates that secoisolariciresinol possesses anti-inflammatory properties. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.

Research Findings

- A study showed that SDG reduced inflammation markers in liver tissues of rats subjected to high-fat diets, suggesting a protective role against diet-induced liver inflammation .

- Another investigation highlighted that SDG could ameliorate lipid abnormalities and oxidative injury in hypercholesterolemic conditions .

4. Anticancer Activity

Secoisolariciresinol has been studied for its potential anticancer effects. It appears to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

The anticancer effects are believed to stem from:

- Induction of cell cycle arrest.

- Activation of apoptotic pathways.

- Modulation of estrogen receptor activity due to its phytoestrogenic properties.

Case Study: Breast Cancer

A significant correlation was found between high dietary intake of lignans (including SECO) and a reduced risk of breast cancer in postmenopausal women. This was attributed to the conversion of SECO into enterolactone, which exhibits estrogen-like activity that may protect against hormone-dependent cancers .

5. Neuroprotective Effects

Emerging evidence suggests that secoisolariciresinol may have neuroprotective properties, potentially benefiting cognitive health and reducing the risk of neurodegenerative diseases.

Research Findings

A recent study indicated that SDG could induce pyroptosis in cancer cells while sparing normal cells, highlighting its selective cytotoxicity which could be advantageous in cancer therapy . Additionally, the antioxidant capacity may protect neuronal cells from oxidative damage.

特性

IUPAC Name |

(2R,3R)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O6/c1-25-19-9-13(3-5-17(19)23)7-15(11-21)16(12-22)8-14-4-6-18(24)20(10-14)26-2/h3-6,9-10,15-16,21-24H,7-8,11-12H2,1-2H3/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUETUDUXMCLALY-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@@H](CO)[C@@H](CC2=CC(=C(C=C2)O)OC)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50183615 | |

| Record name | Secoisolariciresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29388-59-8 | |

| Record name | (-)-Secoisolariciresinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29388-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Secoisolariciresinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029388598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Secoisolariciresinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12179 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Secoisolariciresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [R-(R*,R*)]-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.076 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SECOISOLARICIRESINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8QRJ7JEJH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Secoisolariciresinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013692 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。